1-Butyrylpyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

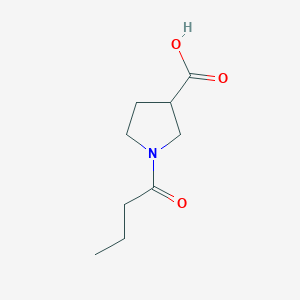

1-Butyrylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Butyrylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors. The compound's structure allows it to engage in specific molecular interactions that can modulate protein activity.

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active site residues, potentially inhibiting enzyme function.

- Receptor Binding : The pyrrolidine ring may interact with receptor sites, influencing signaling pathways.

Pharmacological Studies

Recent studies have shown that derivatives of pyrrolidine-3-carboxylic acids exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. For instance, compounds structurally related to this compound have been investigated for their ability to modulate opioid receptors, which are crucial in pain management and addiction therapies .

Toxicological Profile

The toxicological profile of this compound has been evaluated in animal models. Studies indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in sub-chronic exposure experiments .

| Study | Dose (mg/kg) | NOAEL (mg/kg) | Findings |

|---|---|---|---|

| Study A | 0, 312, 625 | 1250 | No systemic toxicity observed |

| Study B | 0, 1.25, 2.5 | 2500 | Low local toxicity noted |

Case Study 1: Analgesic Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant analgesic effects in rodent models. The compound was found to reduce pain responses comparable to established analgesics like morphine but with a lower side effect profile .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays indicated that it effectively inhibited pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), showcasing its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis

When compared to other pyrrolidine derivatives, this compound shows unique biological activity patterns due to its butyryl substitution. This modification enhances its interaction with biological targets and may contribute to its efficacy as a drug candidate.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Analgesic, anti-inflammatory | Butyryl group enhances binding |

| Pyrrolidine-2-carboxylic acid | Moderate analgesic | Lacks butyryl substitution |

| Pyrrolidine-3-carboxylic acid | Low anti-inflammatory activity | Basic structure without modifications |

Applications De Recherche Scientifique

Therapeutic Applications

Drug Discovery and Development

1-Butyrylpyrrolidine-3-carboxylic acid is significant in the development of new therapeutic agents. Its derivatives have been explored for their roles as enzyme inhibitors, which are crucial in treating various diseases. The compound's ability to form stable interactions with biological targets makes it a candidate for drug design.

- Case Study : Research has demonstrated that pyrrolidine derivatives exhibit promising activity against specific enzymes involved in cancer progression. For instance, a study highlighted the synthesis of enantiomerically enriched pyrrolidine derivatives that showed potent inhibition of certain kinases, which are pivotal in tumor growth .

Peptide Synthesis

The compound is also utilized in peptide synthesis due to its structural features that facilitate the formation of peptide bonds. It serves as a building block for synthesizing various bioactive peptides.

- Research Findings : A study reported that (S)-(+)-pyrrolidine-3-carboxylic acid could catalyze enantioselective reactions, enhancing the efficiency of peptide synthesis processes . This application underscores its importance in pharmaceutical chemistry.

Catalytic Applications

Organocatalysis

This compound has been employed as an organocatalyst in several chemical transformations. Its ability to promote reactions under mild conditions makes it advantageous for green chemistry applications.

- Synthesis Method : A novel method involving organocatalytic Michael addition reactions has been developed, utilizing this compound to synthesize highly enantiomerically enriched products efficiently. This two-step process significantly reduces reaction times and improves yields .

Enantioselective Reactions

The compound's role in enantioselective anti-Mannich-type reactions has been well-documented. Its effectiveness as a catalyst in these reactions highlights its potential for synthesizing complex organic molecules with high stereochemical fidelity.

Material Science Applications

Functional Materials

This compound derivatives are being investigated for their utility in functional materials, particularly in coatings and sealants. Their unique chemical properties allow for enhanced performance in various applications.

- Example : Blocked carboxylic acids derived from this compound can be used in epoxy curing systems, providing improved thermal stability and adhesion properties. These materials are essential in industries requiring durable coatings and sealants .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Therapeutic Pharmaceuticals | Development of enzyme inhibitors for disease treatment | Potential for new drug candidates |

| Peptide Synthesis | Building block for bioactive peptides | Enhances efficiency and selectivity |

| Catalysis | Organocatalyst for chemical transformations | Mild reaction conditions |

| Material Science | Functional materials for coatings and sealants | Improved durability and performance |

Propriétés

IUPAC Name |

1-butanoylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-3-8(11)10-5-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBIHLVNBAIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.